3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a hydroxy-phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This reaction introduces a bromine atom at the third position of the benzamide ring.
Formation of 2-hydroxy-2-phenylpropylamine: The next step involves the synthesis of 2-hydroxy-2-phenylpropylamine. This can be achieved by the reduction of 2-hydroxy-2-phenylpropanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: Finally, the brominated benzamide is coupled with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of ketones or aldehydes from the hydroxy group.
Reduction Reactions: Formation of amines from the carbonyl group.
Scientific Research Applications
3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Material Science: It can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group allows it to bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide: The compound of interest.
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide: A similar compound with the bromine atom at the second position.
3-acetoxy-2-methylbenzamide: A benzamide derivative with an acetoxy group and a methyl group.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and the hydroxy-phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-16(20,13-7-3-2-4-8-13)11-18-15(19)12-6-5-9-14(17)10-12/h2-10,20H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSBRUODFEYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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